5-(Pyridazin-3-yl)nicotinamide
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Overview
Description
5-(Pyridazin-3-yl)nicotinamide is a heterocyclic compound that features both pyridazine and nicotinamide moieties. Pyridazine is a six-membered ring containing two adjacent nitrogen atoms, while nicotinamide is a derivative of nicotinic acid (vitamin B3). This compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridazin-3-yl)nicotinamide typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinone derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridazin-3-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution can produce a variety of functionalized compounds.
Scientific Research Applications
5-(Pyridazin-3-yl)nicotinamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 5-(Pyridazin-3-yl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyridazinone have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, similar to the pyridazine moiety in 5-(Pyridazin-3-yl)nicotinamide.
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its diverse pharmacological activities.
Uniqueness
This compound is unique due to the combination of pyridazine and nicotinamide moieties, which may confer distinct pharmacological properties. This dual functionality allows for a broader range of biological activities and potential therapeutic applications compared to its individual components.
Properties
CAS No. |
1346687-40-8 |
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Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
5-pyridazin-3-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N4O/c11-10(15)8-4-7(5-12-6-8)9-2-1-3-13-14-9/h1-6H,(H2,11,15) |
InChI Key |
TZLYPVZQNRLGCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
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